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Compound of Interest

Compound Name: Lucerastat

Cat. No.: B1675357

Introduction

Lucerastat (also known as OGT-923, ACT-434964, CDP923) is an oral inhibitor of
glucosylceramide synthase (GCS), the enzyme responsible for the initial step in the
biosynthesis of most glycosphingolipids (GSLs).[1] By inhibiting GCS, Lucerastat reduces the
production of GSLs, a mechanism known as substrate reduction therapy (SRT).[1] This
approach is being investigated for lysosomal storage disorders like Fabry disease and Gaucher
disease, where genetic defects lead to the accumulation of specific GSLs.[1][2] In Fabry
disease, a deficiency of the enzyme alpha-galactosidase A (a-Gal A) causes the accumulation
of globotriaosylceramide (Gb3), leading to progressive organ damage, particularly in the
kidneys, heart, and nervous system.[3] Lucerastat aims to restore the balance between GSL
synthesis and degradation, offering a therapeutic strategy independent of the patient's specific

gene mutation.

These notes provide a summary of the long-term safety and tolerability data for Lucerastat,
derived from clinical studies, alongside relevant experimental protocols for professionals in

drug development and research.

Mechanism of Action: Substrate Reduction

Lucerastat acts by competitively inhibiting glucosylceramide synthase. This enzyme catalyzes
the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide. This is the
first committed step in the synthesis of a large family of GSLs, including Gb3. By blocking this
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initial step, Lucerastat effectively reduces the downstream production of Gb3, thereby

alleviating the substrate accumulation that drives the pathology of Fabry disease.
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Caption: Mechanism of action for Lucerastat as a GCS inhibitor.
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Quantitative Safety and Tolerability Data

The safety and tolerability of Lucerastat have been evaluated in several clinical trials involving
healthy volunteers and patients with Fabry disease. Data from these studies are summarized

below.

Table 1: Summary of Key Clinical Trials for Lucerastat
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Study Study . o
. Phase . Duration Key Objectives
Identifier Population
) ) Evaluate safety,
Single Ascending .
31 Healthy Male tolerability, and
SAD Study Phase 1 ] Doses (100-1000 o
Subjects pharmacokinetic
mg) .
s of single doses.
Evaluate safety,
7 Consecutive tolerability, and

37 Healthy Male o
MAD Study Phase 1 Days (200, 500, pharmacokinetic

Subjects _ _
1000 mg b.i.d.) s of multiple

doses.

Evaluate safety,
tolerability, and
pharmacodynami
Exploratory 14 Adult Fabry
N/A ] 12 Weeks cs of Lucerastat
Study Patients on ERT )
(1000 mg b.i.d.)
as an add-on to

ERT.

Determine
efficacy
MODIFY (ID- 118 Adult Fabry (neuropathic
Phase 3 ] 6 Months ]
069A301) Patients pain) and safety
of Lucerastat oral

monotherapy.

Determine the
107 Adult Fabry
OLE ) Up to 96 months long-term safety
Phase 3 Patients (from N
(NCT03737214) (Europe) and tolerability of
MODIFY)
oral Lucerastat.

Table 2: Reported Adverse Events (AEs) in Clinical
Studies
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Study

Most Common Reported
AEs

Notes

Phase 1 (SAD & MAD)

Fatigue, constipation, back
pain, cough, hot flushes,

headache, somnolence.

No severe or serious AEs were
observed. The incidence of
AEs did not appear to increase

with dose.

Exploratory (Fabry Patients)

17 AEs were reported by 8 of
the 10 patients in the

Lucerastat group.

No clinically relevant safety
abnormalities were observed.
Lucerastat was well tolerated

over 12 weeks.

Phase 3 (MODIFY & OLE)

Hot flushes, flatulence, vertigo,
hyponatremia (low sodium),
cystitis, respiratory tract
infection, nausea, fatigue,
dizziness, dry skin,

postmenopausal bleeding.

The safety and tolerability
profile in the open-label
extension was consistent with
that observed during the
MODIFY study. Lucerastat was

generally well tolerated.

Experimental Protocols

This section outlines the methodology for a long-term extension study, based on the design of

clinical trial NCT03737214, which evaluates the safety and tolerability of Lucerastat in adults

with Fabry disease.

Protocol: Long-Term, Open-Label Extension (OLE) Study

1. Study Title: A Multi-center, Open-label, Uncontrolled, Single-arm, Extension Study to
Determine the Long-term Safety and Tolerability of Oral Lucerastat in Adult Subjects With

Fabry Disease.

2. Primary Obijective: To assess the long-term safety and tolerability of oral Lucerastat in adult

patients with Fabry disease.

3. Study Design:
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e This is an open-label, single-arm extension study. All participants receive the investigational
drug.

o Participants are those who have completed a preceding 6-month, double-blind, placebo-
controlled study (e.g., MODIFY, ID-069A301).

e The study continues until Lucerastat becomes commercially available in the respective
country or is otherwise terminated by the sponsor. Maximum participation in some regions is
specified (e.g., up to 96 months in Europe).
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Clinical Trial Workflow: MODIFY and Open-Label Extension
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Caption: Workflow from Phase 3 double-blind trial to OLE study.

4. Participant Population:
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6.

Inclusion Criteria:

o

Adults (=18 years) with a confirmed diagnosis of Fabry disease.

[¢]

Must have completed the 6-month treatment period of the antecedent double-blind study.

[¢]

Signed informed consent form (ICF).

[e]

Women of childbearing potential and fertile men must agree to specified contraception
methods.

Exclusion Criteria:
o Pregnant, planning to become pregnant, or lactating.

o Any condition that, in the investigator's judgment, might interfere with study compliance or
interpretation of results.

o History of specific severe events during the preceding study, such as acute kidney injury
(Grade >2) or stroke (Grade =3).

. Investigational Treatment:

Drug: Lucerastat hard capsules.
Dosage: Up to 2000 mg per day, typically administered as 1000 mg twice daily (b.i.d.).
Administration: Oral.

Safety and Tolerability Assessments: Regular monitoring is conducted throughout the study

to assess long-term safety.

Adverse Events (AEs): Continuous monitoring, recording, and reporting of all treatment-
emergent AEs and serious adverse events (SAES).

Laboratory Tests: Standard hematology, clinical chemistry (including kidney and liver function
panels), and urinalysis at scheduled intervals.
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« Vital Signs: Measurement of blood pressure, heart rate, respiratory rate, and temperature at
each study visit.

» Electrocardiograms (ECGs): 12-lead ECGs performed periodically to monitor cardiac
function.

e Physical Examinations: Comprehensive physical examinations conducted at baseline and at
specified follow-up visits.

7. Efficacy and Biomarker Assessments (Secondary/Exploratory): While the primary focus is
safety, long-term studies also monitor disease markers and clinical outcomes.

o Biomarkers: Plasma and urine levels of Gb3 and related GSLs (e.g., glucosylceramide,
lactosylceramide) are measured to confirm sustained pharmacological activity.

» Kidney Function: Estimated glomerular filtration rate (eGFR) is monitored to assess the rate
of decline in kidney function over time.

e Cardiac Health: Measures such as left ventricular mass index (LVMI) may be assessed to
observe changes in cardiac structure.

Conclusion

Long-term studies of Lucerastat have demonstrated that it is generally well-tolerated in adult
patients with Fabry disease. The observed adverse events have been manageable, and no
new safety signals have emerged during extended treatment periods. While the Phase 3
MODIFY study did not meet its primary endpoint related to neuropathic pain, it confirmed the
drug's potent biochemical effect, significantly reducing plasma Gb3 levels. Ongoing analysis
from open-label extension studies will continue to provide crucial data on the long-term clinical
impact of substrate reduction therapy with Lucerastat on organ function and disease
progression in patients with Fabry disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: Long-term Safety and
Tolerability of Lucerastat]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1675357#long-term-safety-and-tolerability-studies-of-
lucerastat]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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